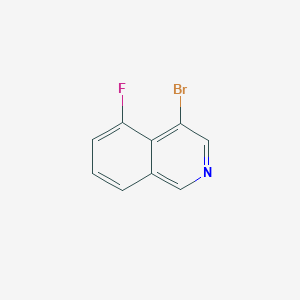
4-Bromo-5-fluoroisoquinoline
Descripción general
Descripción
4-Bromo-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a bromine atom at the 4th position and a fluorine atom at the 5th position . The InChI code for this compound is1S/C9H5BrFN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high purity, typically around 98% . The compound’s solubility and other physical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Thieno[3,2‐c]quinoline and Pyrrolo[3,2‐c]quinoline Derivatives
4-Bromo-5-fluoroisoquinoline serves as a precursor in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives. These compounds exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, with some demonstrating significant antifungal activity. This suggests their potential use in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Cytotoxicity and Molecular Docking Studies of Quinazoline Derivatives
Another application involves the synthesis of 5-styryltetrazolo[1,5-c]quinazolines, which were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. Some derivatives showed significant cytotoxicity, indicating potential for anticancer drug development (Mphahlele et al., 2017).
Structural Studies on Sulfonylisoquinoline Derivatives
Research into the structural aspects of 4-fluoroisoquinoline-5-sulfonyl derivatives revealed insights into their molecular conformations, which could inform the design of molecules with specific chemical properties for use in pharmaceuticals or materials science (Ohba et al., 2012).
Anticancer Agent Development
Quinoline Derivatives as Anticancer Agents
A variety of substituted quinoline derivatives were tested for their biological activity against cancer cell lines, highlighting the role of this compound derivatives in synthesizing compounds with potential anticancer activities (Köprülü et al., 2018).
Antibiotic Synthesis
Synthesis of Halogenated Quinolines for Antibiotic Development
Research demonstrates the utility of 4-bromo-3-fluoro-6-methoxyquinoline as a key building block in the synthesis of antibiotics, showcasing its importance in antimicrobial drug discovery (Flagstad et al., 2014).
Safety and Hazards
The safety information for 4-Bromo-5-fluoroisoquinoline indicates that it may cause skin and eye irritation, and may be harmful if inhaled . The compound is classified under the GHS07 hazard class, with the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action
It’s worth noting that isoquinolines, a class of compounds to which 4-bromo-5-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the formation of a covalent bond between two carbon atoms, one from the boron reagent and the other from an organic group .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, involves the transmetalation of organoboranes
Pharmacokinetics
It’s worth noting that the compound has high gi absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 2.08, indicating its lipophilicity .
Result of Action
It’s worth noting that fluorinated isoquinolines, a class of compounds to which this compound belongs, have unique characteristics such as biological activities and light-emitting properties .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is generally environmentally benign .
Propiedades
IUPAC Name |
4-bromo-5-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKQXDIDVOSHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308924 | |
| Record name | 4-Bromo-5-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351457-58-4 | |
| Record name | 4-Bromo-5-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351457-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(cyclopentene-1-YL)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B3131251.png)
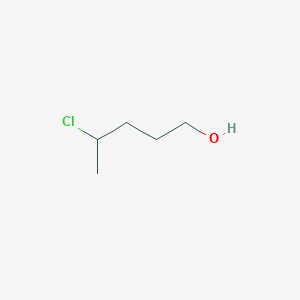
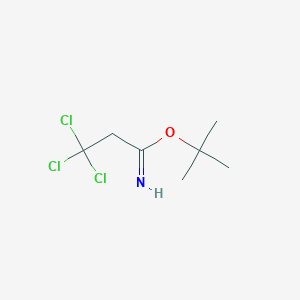
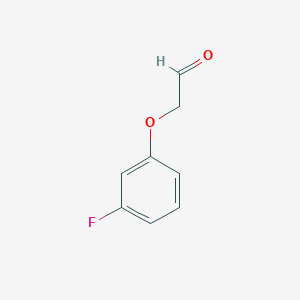
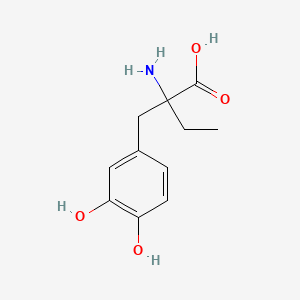

![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)
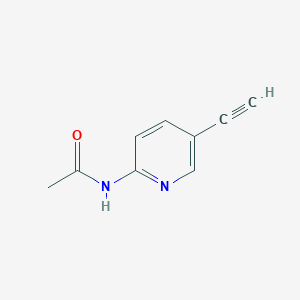
![1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3131296.png)
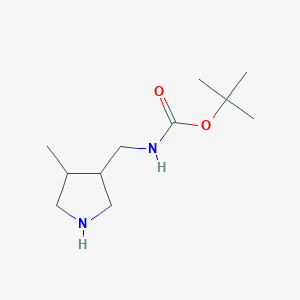
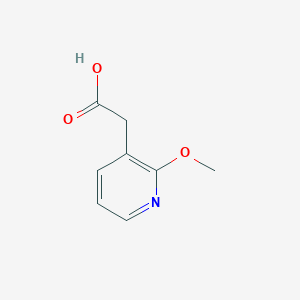


![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)
